Ethaboxam

Descripción general

Descripción

Synthesis Analysis

Ethaboxam's synthesis involves the formation of a thiazole carboxamide structure, which has been found to exhibit intrinsic fungicidal activity against Oomycetes. The synthesis process aims to create a compound that can effectively inhibit the growth of pathogens like Phytophthora infestans and Phytophthora capsici at low concentration levels, demonstrating its potent fungicidal characteristics (Kim et al., 2004).

Aplicaciones Científicas De Investigación

1. Removal of Ethaboxam from Soils

- Summary of Application : Ethaboxam, a fungicide, can accumulate in soils, potentially causing environmental harm. Researchers have explored the use of activated carbon derived from Juglans regia (walnut) shells for the removal of Ethaboxam from soils .

- Methods of Application : The sorption behavior of Ethaboxam on soil samples was investigated using the standard batch equilibrium method. Remediation of Ethaboxam from soils was performed by applying Juglans regia shells-derived activated carbon on different pesticide concentrations in soils .

- Results : The highest value of the linear adsorption coefficient (Kd) was observed for soil rich in organic matter. Removal percentages of Ethaboxam were obtained in 5 ppm (99%) and 7.5 ppm concentrations (89%). The use of Juglans regia shells for the removal of Ethaboxam makes this method environmental friendly, economical, and easily applicable .

2. Managing Phytophthora Diseases of Tree Crops

- Summary of Application : Ethaboxam is used in managing Phytophthora diseases of tree crops including avocado, citrus, almond, and other tree nuts .

- Methods of Application : Field and greenhouse studies were conducted to evaluate the effectiveness of Ethaboxam against Phytophthora diseases of citrus, avocado, and almond and determined their mobility in plants .

- Results : The four fungicides including Ethaboxam were highly effective in reducing root rot and crown/trunk cankers on tree crops and demonstrated acropetal systemic movement through the xylem after soil application and absorption by almond, citrus, and cherry roots .

3. Seed Treatment

- Summary of Application : Ethaboxam has been registered for use as a seed treatment on a variety of crops including rapeseed, cereal grains, and legume vegetables . This application helps protect the seeds from various diseases caused by oomycetes .

- Methods of Application : Ethaboxam is applied directly to the seeds before they are planted. The treated seeds are then sown, providing protection from the moment of germination .

- Results : The use of Ethaboxam as a seed treatment has been found to effectively control various diseases, enhancing the health and yield of the crops .

4. Potato Crop Protection

- Summary of Application : Ethaboxam has been approved for use on potato crops to protect them from Phytophthora and Pythium fungi . It is particularly effective in controlling pink rot (Phytophthora erythroseptica) and Pythium leak (Pythium spp.) diseases .

- Methods of Application : Ethaboxam can be applied via aerial, chemigation, groundboom, and mechanically-pressurized handgun equipment . It can be applied as a band or furrow application to potato seed or band side dressing between hilling and tuber initiation via groundboom .

- Results : The use of Ethaboxam on potato crops has been found to effectively manage fungicide resistance when used as a tank-mix with currently registered products . The maximum approved single application rate for Ethaboxam on potato is 0.25 lb a.i/A while the maximum approved annual application rate is 0.5 lbs a.i./A .

5. Control of Downy Mildew, Late Blight, and Pythium Disease

- Summary of Application : Ethaboxam is highly effective on a wide range of troublesome diseases, such as downy mildew, late blight, and Pythium disease, of many crops including grapes, vegetables, potatoes, corn, and other row crops .

- Methods of Application : Ethaboxam offers the distinctive advantage of flexibility in the choice of application methods, for example, soil, foliar, or seed treatment applications .

- Results : Because of its highly systemic and preventive activities, ethaboxam exhibits excellent fungicidal performance also for seed treatment, which helps reduce both the application frequency and the application rate of crop protection products and ultimately promote labor saving in agricultural production .

6. Control of Citrus Root Rot

- Summary of Application : Ethaboxam is pending registration as a soil application to control citrus root rot .

- Methods of Application : The application methods are not specified in the source, but typically involve soil application .

- Results : The results are not specified in the source, but the registration of Ethaboxam for this use suggests it has been found effective .

Propiedades

IUPAC Name |

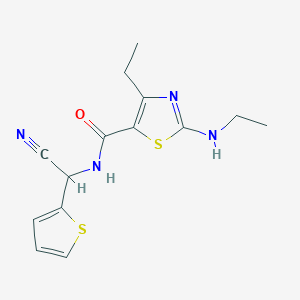

N-[cyano(thiophen-2-yl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS2/c1-3-9-12(21-14(18-9)16-4-2)13(19)17-10(8-15)11-6-5-7-20-11/h5-7,10H,3-4H2,1-2H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRFDNJEBWAUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)NCC)C(=O)NC(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057994 | |

| Record name | Ethaboxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethaboxam | |

CAS RN |

162650-77-3 | |

| Record name | Ethaboxam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162650-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethaboxam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162650773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethaboxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHABOXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MP0L17BM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

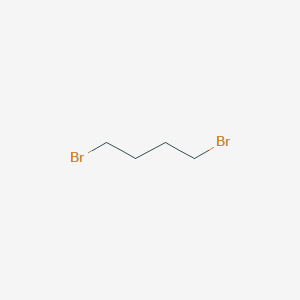

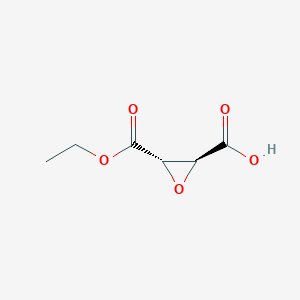

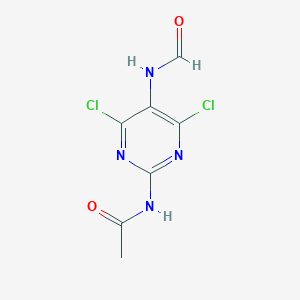

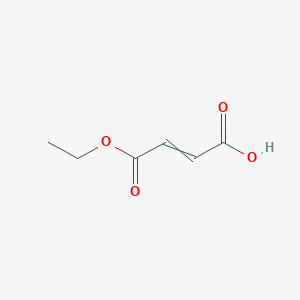

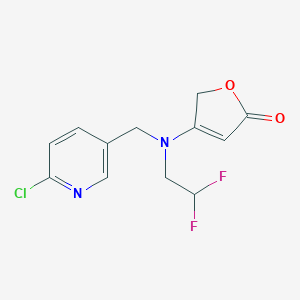

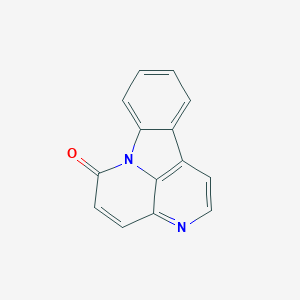

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)